Substance P, pro(9)-

Vue d'ensemble

Description

Substance P (SP) is a neuropeptide that is found in the central and peripheral nervous systems of humans and other animals. It is a member of the tachykinin family of peptides and is involved in a variety of physiological processes, including pain sensation, inflammation, and the regulation of the immune system. SP is synthesized within the brain and released in response to certain stimuli, such as pain. It is also found in the gut, where it plays a role in the regulation of digestion.

Applications De Recherche Scientifique

Localization and Role in the Nervous System

Substance P has been localized within the central and peripheral nervous systems, suggesting its role as a neurotransmitter or modulator. Hokfelt et al. (1975) produced antibodies to substance P, providing evidence for its presence in primary sensory neurons and several brain areas, supporting its role in transmitting or modulating signals within the nervous system (Hokfelt, Kellerth, Nilsson, & Pernow, 1975).

Structure and Conformation

The three-dimensional structure and conformation of substance P in various solvents have been explored by Chassaing, Convert, and Lavielle (1986), revealing its extended structure in dimethylsulfoxide and pyridine, and complex conformations in water. This study also discussed how environmental factors influence substance P's structure (Chassaing, Convert, & Lavielle, 1986).

Implications for Alzheimer's Disease

Substance P levels have been investigated in the context of Alzheimer's disease (AD), with findings indicating significant reductions in substance P-like immunoreactivity in the cerebral cortex and hippocampus of AD patients. This suggests that substance P neurons or their terminals are vulnerable to the pathophysiological process in AD (Beal & Mazurek, 1987).

Role in Inflammation

Substance P expression has been found elevated in inflamed human periradicular tissue, indicating its significant role in modulating inflammatory responses. Tuncer, Alaçam, and Oral (2004) found that substance P-expressing neutrophils, macrophages, and plasma cells were present in acute and chronic periradicular granulomas, suggesting that substance P may modulate clinical inflammatory responses through its release from neuronal or immunocompetent cell populations (Tuncer, Alaçam, & Oral, 2004).

Interaction with the Immune System

Substance P has also been shown to play a major role in modulating inflammatory and immune responses, altering the physiological responses of lymphocytes and macrophages. This highlights its significance beyond the nervous system, impacting immune system dynamics as well (McGillis, Mitsuhashi, & Payan, 1990).

Mécanisme D'action

Target of Action

Substance P, pro(9)-, also known as [Pro9]-Substance P, primarily targets the neurokinin 1 receptor (NK1R) which is a G protein-coupled receptor . This receptor is involved in various biological processes including nociception (the sensory nervous system’s response to harmful stimuli), inflammation, and immune response .

Mode of Action

Substance P, pro(9)- interacts with its target, the neurokinin 1 receptor, leading to a series of changes. The activation of NK1R can modulate ion channels, leading to the production of inositol trisphosphate (IP3), which releases calcium ions from intracellular stores and generates an oscillatory chloride current . This interaction results in the transmission of nociceptive signals via primary afferent fibers to spinal and brainstem second-order neurons .

Biochemical Pathways

Substance P, pro(9)- is involved in various biochemical pathways. It mediates nociception and anti-nociception through peptide features, modulated ion channels, and differential effector systems underlying neurokinin 1 receptors in different cell types . It also plays a role in the initiation and activation of signaling pathways involved in cancer development and progression .

Result of Action

The action of Substance P, pro(9)- results in a variety of cellular and molecular effects. It increases pain sensitivity through its actions in the dorsal horn of the spinal cord . It also triggers the release of proinflammatory cytokines, resulting in inflammation, vasodilation, and plasma extravasation . Interestingly, some studies have revealed that Substance P, pro(9)- also has an anti-nociceptive effect .

Action Environment

The action, efficacy, and stability of Substance P, pro(9)- can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the physiological status of the organism, and the specific cellular environment can all impact the action of Substance P, pro(9)-

Propriétés

IUPAC Name |

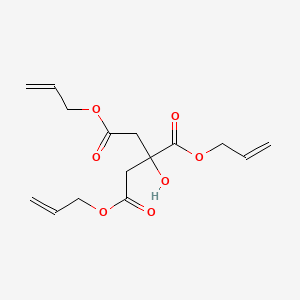

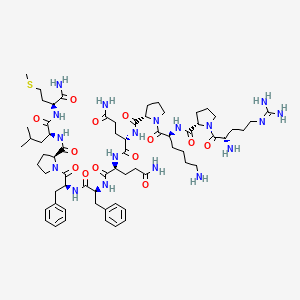

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H102N18O13S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-98-3)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBNSKYNZDUWSN-RZGVDQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H102N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P, pro(9)- | |

CAS RN |

104486-69-3 | |

| Record name | Substance P, pro(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)